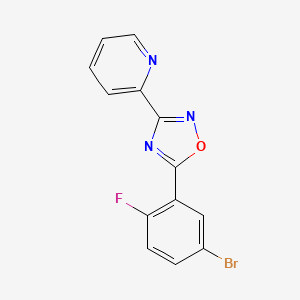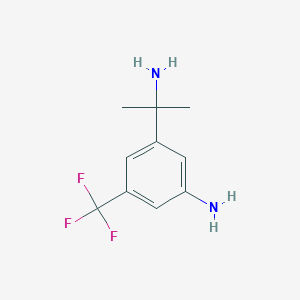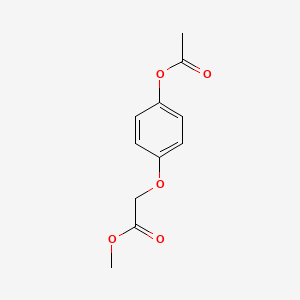
3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with 5-bromo-2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the oxadiazole ring.
Coupling Reactions: The pyridine and phenyl rings can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of a base like potassium carbonate and a solvent like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an anti-cancer agent, due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Material Science: The unique electronic properties of the oxadiazole ring make this compound a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It can be used as a fluorescent probe for detecting specific biomolecules, owing to its strong fluorescence emission.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole varies depending on its application:
Medicinal Chemistry: The compound may inhibit specific enzymes, such as kinases, by binding to their active sites and blocking substrate access. This can disrupt signaling pathways essential for cancer cell survival and proliferation.
Fluorescent Probes: The oxadiazole ring’s electronic structure allows it to absorb light at specific wavelengths and emit fluorescence, making it useful for detecting biomolecules in biological samples.
Comparación Con Compuestos Similares
3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
3-(2-Pyridyl)-5-phenyl-1,2,4-oxadiazole: Lacks the bromine and fluorine substituents, resulting in different electronic properties and reactivity.
3-(2-Pyridyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole:
3-(2-Pyridyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: The methoxy group can influence the compound’s solubility and reactivity.
The presence of the bromine and fluorine atoms in this compound makes it unique, as these substituents can enhance its reactivity and electronic properties, making it suitable for specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C13H7BrFN3O |
|---|---|
Peso molecular |
320.12 g/mol |
Nombre IUPAC |
5-(5-bromo-2-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H7BrFN3O/c14-8-4-5-10(15)9(7-8)13-17-12(18-19-13)11-3-1-2-6-16-11/h1-7H |
Clave InChI |
PZGMNRZJBQJWGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-chlorobenzene](/img/structure/B8377609.png)





![2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B8377640.png)






![(2-Chloro-4-imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid](/img/structure/B8377683.png)
